molecular formula C16H13BrN4O2S B357002 1-[5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea CAS No. 424812-84-0

1-[5-[(4-Bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B357002
CAS No.: 424812-84-0
M. Wt: 405.3g/mol
InChI Key: KJLCSOBSIPHDRS-UHFFFAOYSA-N
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Description

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenoxy group, a thiadiazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with a suitable alkylating agent.

    Coupling with Phenylurea: The final step involves the coupling of the thiadiazole derivative with phenylurea under controlled conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions are conducted under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromophenoxy group.

Scientific Research Applications

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N’-phenylurea
  • N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea

Uniqueness

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-phenylurea stands out due to its unique combination of a bromophenoxy group, a thiadiazole ring, and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

424812-84-0

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3g/mol

IUPAC Name

1-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C16H13BrN4O2S/c17-11-6-8-13(9-7-11)23-10-14-20-21-16(24-14)19-15(22)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,21,22)

InChI Key

KJLCSOBSIPHDRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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